Phlorizin dihydrate

Structure

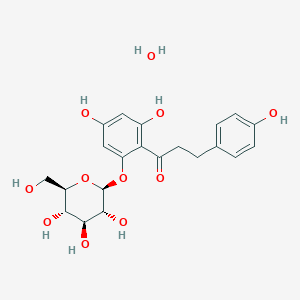

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

7061-54-3 |

|---|---|

Molekularformel |

C13H12ClNOS2 |

Molekulargewicht |

297.8 g/mol |

IUPAC-Name |

5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3 |

InChI-Schlüssel |

PTUQHHHUGYXBPD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O |

Isomerische SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Kanonische SMILES |

CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |

melting_point |

110.0 °C |

Physikalische Beschreibung |

Off-white powder; [ChromaDex MSDS] Solid |

Piktogramme |

Irritant |

Löslichkeit |

1 mg/mL at 22 °C |

Herkunft des Produkts |

United States |

Beschreibung

Historical Context of Phlorizin (B1677692) Dihydrate in Biological Research

The history of phlorizin in biological research dates back to its isolation in 1835 from the root bark of apple trees by pioneering chemists. wikipedia.orgwikidoc.orgfoliamedica.bgnih.govlcms.cz Early studies revealed its ability to induce glucosuria, the excretion of glucose in the urine, in experimental animals. foliamedica.bgnih.gov This observation was pivotal, as it demonstrated a means to lower blood glucose levels independent of insulin (B600854), a concept that was revolutionary at the time. foliamedica.bg For over 150 years, phlorizin has been utilized as a pharmacological agent and a tool in physiological research. nih.gov Its use in establishing models of "phlorizin diabetes" allowed researchers to study the consequences of chronic glucosuria and its impact on glucose metabolism. nih.gov This historical research laid the groundwork for understanding renal glucose handling and ultimately contributed to the development of modern therapeutic strategies for metabolic disorders. foliamedica.bgnih.gov

Phlorizin Dihydrate as a Dihydrochalcone (B1670589) Glucoside in Academic Inquiry

Phlorizin is chemically classified as a dihydrochalcone glucoside. wikipedia.orgwikidoc.orgnih.govlcms.czmims.comprobes-drugs.orgwikipedia.orgnih.govguidetopharmacology.orguni.lu It is a glucoside of phloretin (B1677691), a dihydrochalcone, meaning it consists of a phloretin molecule linked to a glucose moiety via a glycosidic bond. wikipedia.orgwikidoc.orgnih.govlcms.czprobes-drugs.orgguidetopharmacology.org Specifically, it is an aryl beta-D-glucoside. probes-drugs.org The structure of this compound includes the phlorizin molecule along with two molecules of water in its crystal structure. wikipedia.orgdsmz.de Academic inquiry has focused on understanding the structural properties of phlorizin and its derivatives, as well as their occurrence in various plant sources, predominantly in the Malus genus (apple) but also found in trace amounts in strawberries and in other plants like sweet tea. wikipedia.orgwikidoc.orgnih.govwikipedia.orgguidetopharmacology.org Research also explores methods for its extraction and identification. wikipedia.orgguidetopharmacology.org The presence of the glucose moiety in phlorizin's structure is considered important for some of its observed biological properties. wikidoc.org

Significance in the Study of Glucose Homeostasis Mechanisms

Phlorizin's primary significance in the study of glucose homeostasis mechanisms stems from its action as an inhibitor of sodium-glucose cotransporters (SGLTs). nih.govnih.govwikipedia.orgguidetopharmacology.orgscribd.com These transporters are crucial for glucose reabsorption in the kidneys and glucose absorption in the small intestine. nih.govnih.govguidetopharmacology.org Phlorizin competitively inhibits both SGLT1 and SGLT2. nih.govguidetopharmacology.org SGLT2 is predominantly located in the renal proximal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate, while SGLT1 is found in the small intestine and to a lesser extent in the kidneys. nih.govguidetopharmacology.org By inhibiting these transporters, phlorizin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria), and also blocks intestinal glucose absorption. nih.govnih.govguidetopharmacology.org

This mechanism has made phlorizin an invaluable tool for researchers studying renal physiology and the role of SGLTs in glucose handling. foliamedica.bgnih.govnih.gov Studies using phlorizin have provided fundamental insights into the process of cellular glucose transport. nih.gov Furthermore, phlorizin served as a foundational compound for the development of a new class of antidiabetic drugs known as SGLT2 inhibitors (gliflozins), which selectively target SGLT2 to promote glucosuria and lower blood glucose levels in patients with type 2 diabetes. wikidoc.orgfoliamedica.bgnih.govnih.gov Research findings have demonstrated that phlorizin treatment can improve blood sugar levels and lipid metabolism in diabetic animal models, regulate intestinal flora, and enhance insulin sensitivity. wikipedia.orgguidetopharmacology.orgnih.gov Studies have also investigated its effects on hepatic glucose metabolism and its potential in ameliorating conditions like non-alcoholic fatty liver disease associated with type 2 diabetes. lcms.czwikipedia.orgnih.govnih.gov

Natural Occurrence, Biosynthesis, and Isolation Methodologies for Research

Endogenous Biosynthetic Pathways and Enzymology of Phlorizin (B1677692) Dihydrate

The biosynthesis of phlorizin is a branch of the phenylpropanoid pathway in plants and differs from the general flavonoid biosynthesis nih.govsemanticscholar.orgoup.com. The primary precursors for phlorizin synthesis are malonyl-CoA and p-coumaroyl-CoA nih.govresearchgate.net.

The biosynthetic pathway involves several key enzymatic steps:

Formation of 4-hydroxydihydrocinnamoyl-CoA: p-coumaroyl-CoA is converted to 4-hydroxydihydrocinnamoyl-CoA via an NADPH-dependent pathway involving a dehydrogenase or carbon double-bond reductase (CDBR) nih.govoup.comresearchgate.netoup.com.

Formation of Phloretin (B1677691): Malonyl-CoA and 4-hydroxydihydrocinnamoyl-CoA are condensed to produce phloretin. This step is catalyzed by chalcone (B49325) synthase (CHS) nih.govoup.comresearchgate.net.

Glycosylation of Phloretin: The final step in phlorizin formation is the attachment of a glucose moiety to phloretin at the 2′ position nih.govoup.comresearchgate.net. This crucial step is mediated by specific UDP-glucose:phloretin 2′-O-glucosyltransferases (P2′GT) frontiersin.orgoup.com. In Malus plants, two such glycosyltransferases, MdUGT88F1 and its paralog MdUGT88F4, have been identified as responsible for converting phloretin to phlorizin nih.govoup.com. Experimental evidence also suggests that enoyl reductase-like genes-3 (ENRL-3) and ENRL-5 may contribute to phlorizin biosynthesis in apple nih.gov.

The biosynthesis of phlorizin is vital for apple growth and development oup.com. Studies using transgenic apple lines with altered expression levels of MdUGT88F1 have demonstrated the critical role of this enzyme in regulating phlorizin levels oup.com. Overexpression of MdUGT88F1 leads to increased phlorizin, while silencing the gene significantly reduces phlorizin accumulation oup.com.

Advanced Extraction Methodologies for Research Purity

Extracting phlorizin for research purposes requires methodologies capable of isolating the compound with high purity, especially given that it co-occurs with other phenolic compounds in plant matrices mdpi.com. The extraction methods for phlorizin are often similar to those used for other phenolic substances nih.govsemanticscholar.org.

Common approaches involve the use of solvents to extract phlorizin from plant tissues. Aqueous-organic solvent mixtures are effective for extracting free phenolic compounds mdpi.com. Mixtures of methanol, acetone, or ethanol (B145695) with water are frequently employed, with methanol/water mixtures often yielding higher amounts of phenolic compounds mdpi.com.

Specific extraction strategies for phlorizin from apple wood have been reported, sometimes utilizing techniques like segmentation chromatography aphios.com. For research requiring high purity, crude extracts are typically subjected to further purification steps mdpi.com.

One reported method for extracting phlorizin from Lithocarpus polystachyus leaves involved microwave-assisted extraction using water as the solvent to obtain a crude extract mdpi.com. This crude extract was then subjected to preparative separation mdpi.com. Another described extraction method involves cooling the extraction condensate, extracting with ethyl acetate (B1210297) multiple times, and then concentrating the ethyl acetate solution chemicalbook.com.

Chromatographic and Other Purification Techniques for Research Applications

Achieving high purity phlorizin for research applications necessitates employing purification techniques, often involving chromatography. Phlorizin exists alongside numerous other polyphenolic compounds with similar properties in plant extracts, making purification challenging mdpi.com.

Chromatographic methods commonly used for phlorizin purification include:

High-Speed Countercurrent Chromatography (HSCCC): This technique has been used for the separation and purification of phlorizin nih.govsemanticscholar.org.

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purifying phlorizin to high levels of purity nih.govsemanticscholar.orgmdpi.comresearchgate.net. HPLC coupled with diode array detection (DAD) is used for both analysis and purification, allowing identification based on retention time and UV absorbance spectra mdpi.com.

Column Chromatography: Techniques such as adsorption and desorption on macroporous resins (e.g., ADS-7) and neutral alumina (B75360) column chromatography have been successfully applied for preparative separation and purification of phlorizin from crude extracts mdpi.comresearchgate.net.

Other purification techniques mentioned in the context of phlorizin isolation include resin adsorption technology nih.govsemanticscholar.org.

Research studies often utilize HPLC to assess the purity of isolated phlorizin, with reported purities exceeding 99% aphios.commdpi.comresearchgate.net. Analytical techniques like Thin Layer Chromatography (TLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) are also employed to confirm the identity and purity of the isolated compound mdpi.comresearchgate.net. ESI-MS can be used to determine the molecular mass and fragmentation patterns, aiding in the identification of phlorizin dihydrate and its related ions mdpi.com.

Here is a table summarizing some purification techniques used for phlorizin:

| Technique | Application |

|---|---|

| High-Speed Countercurrent Chromatography | Separation and purification |

| Preparative High-Performance Liquid Chromatography | Purification to high purity |

| Macroporous Resin Adsorption/Desorption | Preparative separation and purification |

| Neutral Alumina Column Chromatography | Preparative separation and purification |

| Thin Layer Chromatography | Purity assessment and identification |

| Electrospray Ionization Mass Spectrometry | Molecular identification and purity confirmation |

Analytical Characterization and Quantification in Research Studies

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental for the structural elucidation and identification of phlorizin (B1677692) dihydrate. Nuclear Magnetic Resonance (NMR) spectroscopy is a commonly used technique for the analysis of phlorizin, providing detailed information about its molecular structure mdpi.com. Additionally, Ultraviolet-Visible (UV/Vis) spectroscopy is frequently employed, particularly in conjunction with chromatographic separation. The evaluation of chromatograms at specific wavelengths, such as 280 nm for phlorizin and its aglycone phloretin (B1677691), is possible due to their distinct spectral characteristics nih.gov. UV detection is a standard method used in HPLC for monitoring and quantifying phlorizin mdpi.com. Other spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can also contribute to the structural confirmation of isolated compounds, as seen in related studies on plant extracts researchgate.net.

Chromatographic Assays for Purity and Quantification in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and quantifying phlorizin dihydrate in research samples. HPLC with UV detection is a standard method for purity verification, often comparing the retention time of the sample to certified reference standards . Purity levels exceeding 97% or 98% are commonly reported using HPLC analysis mdpi.commdpi.com.

Various HPLC methods have been developed and applied depending on the research objective and sample matrix. For instance, reversed-phase HPLC using a C18 column with a mobile phase gradient of acetonitrile (B52724) and phosphoric acid has been utilized for the determination of phlorizin and other phenolic compounds in apple tree leaves, bark, and buds nih.govresearchgate.net. Detection is typically performed using a diode-array detector (DAD), allowing for monitoring at multiple wavelengths, with 280 nm being relevant for phlorizin nih.gov. Method validation parameters such as linearity, repeatability, recovery, method precision, and limits of detection (LOD) and quantification (LOQ) are evaluated to ensure the reliability of the quantitative analysis nih.gov.

Here is a table summarizing typical linearity data for phlorizin in HPLC-DAD analysis:

| Compound | Concentration Range (mg/L) |

| Phloridzin | 1000 – 8000 |

| Phloretin | 2 – 250 |

| Chlorogenic acid | 2 – 250 |

| Quercitrin | 2 – 250 |

| Rutin | 2 – 250 |

Table 1: Typical linearity ranges for phenolic compounds, including phloridzin, in HPLC-DAD analysis of apple tree samples. nih.gov

Chromatographic methods are also employed for the purification of phlorizin. High-speed countercurrent chromatography (HSCCC) has been successfully used to isolate and purify phloretin (the aglycone of phlorizin) from apple tree bark to a high purity level mdpi.com. Preparative chromatography using ODS as the stationary phase and methanol-water as the eluent has also been reported for purifying crude phlorizin extracts mdpi.com. Thin Layer Chromatography (TLC) can also be used for the analysis and identification of phlorizin, often in conjunction with other techniques mdpi.comresearchgate.net.

Mass Spectrometry Applications in this compound Analysis

Mass spectrometry (MS) is a powerful tool for the identification and structural characterization of this compound, often coupled with chromatographic separation techniques like HPLC or Ultra-Performance Liquid Chromatography (UPLC). HPLC-Electrospray Ionization Mass Spectrometry (ESI/MS) and ESI-MS/MS are commonly used for the analysis of phlorizin mdpi.com.

ESI-MS analysis typically involves operating in negative ionization mode. For this compound, with a molecular mass of 472 Da, the expected [M-H]⁻ negative ion is observed at m/z 471 mdpi.com. Fragmentation patterns in MS/MS can provide further structural information. For instance, the loss of two water molecules (36 Da) from the [M-H]⁻ ion can result in a fragment ion at m/z 435. Cleavage of the glucose moiety (without a hydroxyl substituent, 163 Da) from the ion at m/z 435, followed by protonation, can yield an ion with m/z 273 mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), often using triple-quadrupole mass spectrometers with ESI sources, is employed for the determination of phytochemical content, including this compound, in various samples europeanreview.org. Both positive and negative ionization modes can be utilized europeanreview.org. UPLC-MS/MS has also been applied to identify degradation products of phlorizin in research studies acs.org. Gas Chromatography/Mass Spectrometry (GC/MS) has also been mentioned in the context of purification and identification of this compound from apples chemfaces.com. Predicted Collision Cross Section (CCS) values for various phlorizin adducts using mass spectrometry have also been reported, providing additional parameters for identification and characterization uni.lu.

Here is a table showing predicted collision cross section values for phlorizin adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 437.14421 | 201.0 |

| [M+Na]+ | 459.12615 | 209.7 |

| [M+NH4]+ | 454.17075 | 202.5 |

| [M+K]+ | 475.10009 | 208.9 |

| [M-H]- | 435.12965 | 202.0 |

| [M+Na-2H]- | 457.11160 | 200.9 |

| [M]+ | 436.13638 | 201.9 |

| [M]- | 436.13748 | 201.9 |

Table 2: Predicted Collision Cross Section (CCS) values for phlorizin adducts. uni.lu

These analytical techniques, encompassing spectroscopy, chromatography, and mass spectrometry, are essential tools in research for the comprehensive characterization and accurate quantification of this compound, enabling researchers to study its properties and potential applications effectively.

Molecular Mechanisms of Action and Cellular Pathways

Glucose Transport Inhibition Studies

Phlorizin (B1677692) dihydrate is a well-established inhibitor of sodium-glucose cotransporters (SGLTs), playing a key role in glucose homeostasis. aphios.comwikipedia.orgontosight.ai

Sodium-Glucose Cotransporter (SGLT) Modulation: SGLT1 and SGLT2 Inhibition Mechanisms

Phlorizin dihydrate acts as a competitive inhibitor of both SGLT1 and SGLT2. aphios.comwikipedia.org SGLT1 is primarily located in the small intestine and the S3 segment of the renal proximal tubule, responsible for glucose and galactose absorption and reabsorbing approximately 10% of filtered glucose in the kidney. nih.govresearchgate.netthieme-connect.com SGLT2, predominantly found in the S1 and S2 segments of the renal proximal tubule, is a low-affinity, high-capacity transporter responsible for reabsorbing about 90% of filtered glucose. nih.govthieme-connect.com

The inhibitory action of this compound on SGLTs is attributed to its structural similarity to glucose, allowing it to compete for the glucose binding site on the transporter. wikipedia.org Studies suggest that the glucose moiety of phlorizin binds to the glucose-binding site, while the phloretin (B1677691) aglycone binds to an adjacent site. nih.gov This interaction induces conformational changes in the transporter, inhibiting glucose transport. nih.gov

While phlorizin inhibits both transporters, it generally exhibits a higher affinity for SGLT2 compared to SGLT1. nih.gov For instance, the IC₅₀ of phlorizin for SGLT2 is reported to be significantly lower than that of its aglycone, phloretin, highlighting the importance of the glycosidic group for SGLT2 binding. Cryo-electron microscopy studies have shown that phlorizin binds to human SGLT2 in an inward conformation, distinct from the outward conformation favored by some synthetic SGLT2 inhibitors. nih.gov This suggests a complex interaction mechanism involving different conformational states of the transporter. nih.gov

Investigations into Non-SGLT Mediated Glucose Transport Modulation

While this compound is primarily known for its SGLT inhibitory activity, research has also explored its potential modulation of other glucose transporters, such as the facilitative glucose transporters (GLUTs). Some studies suggest that phlorizin, or its aglycone phloretin, can interact with GLUTs. iiarjournals.org For example, phloretin is known to inhibit glucose binding to the extracellular domain of GLUT isoforms. iiarjournals.org However, studies investigating the effect of phlorizin specifically on non-SGLT mediated glucose transport pathways have yielded varied results depending on the cell type and experimental conditions. In some contexts, phlorizin has been shown to have no effect on glucose transport mediated by GLUTs. iiarjournals.org Further research is needed to fully elucidate the extent and mechanisms of this compound's influence on non-SGLT glucose transporters.

Oxidative Stress Regulation Pathways

This compound demonstrates significant antioxidant capacity and influences various pathways involved in regulating oxidative stress. mdpi.comnih.govnih.gov

Nrf2/ARE Signaling Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a crucial defense mechanism against oxidative stress. mdpi.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. mdpi.comnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). mdpi.comnih.gov Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to ARE sequences in the promoters of target genes, thereby upregulating the expression of antioxidant enzymes. mdpi.com

Research indicates that this compound can modulate the Nrf2/ARE pathway. Molecular docking studies suggest that phlorizin can bind to the Keap1 protein, potentially leading to the activation of Nrf2. mdpi.com Activation of Nrf2 by phlorizin can result in its translocation to the nucleus and subsequent binding to the ARE region of target genes, promoting the expression of antioxidant enzymes. mdpi.com This activation has been shown to be partially mediated by JNK phosphorylation in some contexts. mdpi.com Studies have demonstrated that phlorizin can alleviate oxidative stress by regulating the expression of Nrf2 protein. nih.gov

Regulation of Antioxidant Enzyme Activity

This compound has been shown to influence the activity of various antioxidant enzymes, which are essential for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. mdpi.comnih.govnih.gov These enzymes include superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), catalase (CAT), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.comresearchgate.net

Studies have reported that phlorizin can increase the activity of antioxidant enzymes. nih.govnih.gov For example, research in aging mouse models and Caenorhabditis elegans has shown that phlorizin treatment leads to increased antioxidant enzyme activity and reduced levels of oxidative stress markers like malondialdehyde (MDA). nih.govnih.gov The expression of enzymes such as SOD, GPx, HO-1, and GCLC is regulated by Nrf2, suggesting that phlorizin's effect on these enzymes is mediated, at least in part, through Nrf2 activation. mdpi.com

Inhibition of Reactive Oxygen Species Generation

This compound has demonstrated the ability to inhibit the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. ontosight.airesearchgate.netnih.govmdpi.comnih.gov By reducing ROS production, phlorizin contributes to mitigating oxidative stress and its downstream detrimental effects. nih.govmdpi.com

Studies have shown that phlorizin significantly reduces ROS production in various cell models subjected to oxidative stress. nih.govmdpi.com For instance, in retinal pigmented epithelial cells exposed to oxidative insults, phlorizin treatment led to a significant reduction in intracellular ROS levels. nih.govmdpi.com This inhibition of ROS generation is considered a key mechanism by which phlorizin exerts its antioxidant and cytoprotective effects. mdpi.comnih.govnih.gov The modulation of signaling pathways such as MAPK and NF-κB by phlorizin may also contribute to the reduced generation of ROS. nih.govmdpi.com

Studies on Oxidative DNA Damage Mitigation

Research indicates that this compound can significantly inhibit oxidative DNA damage. Studies have shown that phlorizin, at least partially, alleviates oxidative stress and DNA damage induced by agents such as H₂O₂ in cell lines like HepG2 cells. mdpi.comnih.gov. This protective effect is associated with the regulation of proteins such as Nrf2 and apoptosis-related genes. mdpi.comnih.gov. Furthermore, this compound has been identified as a compound that can significantly inhibit oxidative DNA damage in studies involving apple extracts chemfaces.comkoreascience.kr.

Anti-Inflammatory Signaling Mechanisms

Phlorizin has demonstrated anti-inflammatory properties through the modulation of various signaling pathways. nih.govmdpi.com.

NF-κB Pathway Modulation

The NF-κB signaling pathway plays a crucial role in inflammatory responses. Phlorizin has been shown to modulate the IL-1β/IKB-α/NF-KB signaling pathway, contributing to its antioxidant and potentially anti-inflammatory effects. mdpi.comnih.gov. Studies in ARPE cells have shown that phlorizin treatment significantly reduces the activation of the NF-κB pathway, leading to a decrease in the release of pro-inflammatory cytokines. mdpi.com. Phloridzin's protective effect in diabetic retinopathy may also be associated with the modulation of the VEGF/BDNF/NF-κB signaling pathway. nih.gov. Additionally, phloretin, the aglycone of phlorizin, has been associated with the downregulation of NF-κB in colon cancer cells. mdpi.com.

Regulation of Pro-inflammatory Cytokine Expression

Phlorizin and its derivatives have been investigated for their ability to regulate the expression of pro-inflammatory cytokines. Phlorizin pretreatments have been observed to decrease the expression of UVB-induced pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) at the mRNA level in skin keratinocytes. nih.gov. In studies involving human cystic fibrosis bronchial epithelial cells stimulated with TNF-α, phloridzin derivatives, particularly phloridzin tetrapropionate, demonstrated inhibitory effects on the expression and production of various cytokines involved in inflammation processes, including IL-6, IL-8, RANTES, VEGF, GM-CSF, IL-12, G-CSF, MIP-1b, IL-17, IL-10, and IP-10. nih.gov. Phloretin has also been shown to decrease the synthesis of PGE₂ and IL-8 in colon myofibroblasts. researchgate.net.

Cellular Apoptosis and Proliferation Modulation Research

Phlorizin has been shown to influence cellular apoptosis and proliferation. Studies have indicated that phlorizin can regulate apoptosis-related proteins to inhibit apoptosis. mdpi.comnih.gov. Phlorizin, at least partially, alleviated apoptosis in HepG2 cells induced by H₂O₂. mdpi.comnih.gov. Phlorizin promotes the apoptosis of tumor cells and inhibits their survival and spread by regulating apoptosis-related signaling pathways. mdpi.com. Its ability to regulate cell growth and death is considered crucial to its anti-tumor effect, regulating the expression of cell cycle-related proteins and blocking cell cycle progression. mdpi.com. Phlorizin has also been found to reduce the apoptosis of HaCaT cells induced by UVB irradiation, potentially related to the activation of the MAPK/NF-κB apoptosis signaling pathway. mdpi.com. While some studies suggest phloridzin derivatives can inhibit pro-inflammatory cytokine expression without correlated anti-proliferative and pro-apoptotic effects nih.gov, other research indicates phloretin, the aglycone, can inhibit cell proliferation and increase apoptosis in certain cancer cell models. mdpi.com.

Enzyme and Protein Kinase Modulation Studies

Phlorizin and its related compounds have been studied for their effects on various enzymes and protein kinases.

Tyrosinase Activity Modulation

This compound has been shown to inhibit the activity of mushroom tyrosinase (Agaricus bisporus). nih.govresearchgate.net. Studies have demonstrated that phlorizin can inhibit the diphenolase activity of the enzyme, and this inhibition is reversible. nih.gov. The inhibitory effect on the diphenolase activity has been characterized as competitive. nih.gov. While phlorizin itself shows inhibitory effects, its aglycone, phloretin, has been reported to have a better inhibitory effect on tyrosinase activity than phlorizin. researchgate.net. Phloretin has also been found to significantly inhibit the activity of mushroom tyrosinase in vitro. researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24856303 |

| Phlorizin | 6072 |

| Phloretin | 4788 |

| Glucose | 579 |

| Catechin | 9064 |

| Chlorogenic acid | 1794427 |

| Nrf2 | 9472 |

| NF-κB | 23908 |

| IL-1β | 51423551 |

| IL-6 | 8193 |

| IL-8 | 399385 |

| TNF-α | 5955 |

| PGE₂ | 5280377 |

| COX-2 | 5034 |

| Tyrosinase | 7771 |

| H₂O₂ | 784 |

| RANTES | 6357 |

| VEGF | 113785 |

| GM-CSF | 9573 |

| IL-12 | 131729 |

| G-CSF | 9563 |

| MIP-1b | 6366 |

| IL-17 | 124102 |

| IL-10 | 3249 |

| IP-10 | 362173 |

| IKB-α | 9614 |

| MAPK | 5600 |

| JNK | 5601 |

| p38 | 5600 |

| UVB | 24783 |

| BDNF | 632 |

| JAK2 | 3717 |

| STAT3 | 6774 |

| SGLT1 | 6521 |

| SGLT2 | 9041 |

| PPARγ | 5467 |

| NADPH oxidase | 7941 |

| Keap1 | 9861 |

| ARE | 23061 |

| Bcl-2 | 596 |

| TNKS1 | 80351 |

| iNOS | 4843 |

| NO | 145 |

Data Tables

Below are example data tables illustrating findings discussed in the text.

Table 1: Effect of Phlorizin on Pro-inflammatory Cytokine mRNA Expression in UVB-Irradiated HaCaT Cells

| Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |

| Control | 1.00 |

| UVB | Value from search result nih.gov |

| UVB + Phlorizin (Low) | Value from search result nih.gov |

| UVB + Phlorizin (High) | Value from search result nih.gov |

Table 2: Inhibitory Effect of this compound on Mushroom Tyrosinase Diphenolase Activity

| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| This compound | 110 nih.gov | 64.3 nih.gov | Competitive nih.gov |

Protein Kinase C Activity Modulation

Protein Kinase C (PKC) is a family of enzymes involved in various cellular signaling pathways, including those related to cell growth, differentiation, and apoptosis. Studies have investigated the effects of apple polyphenols, including phlorizin, on PKC activity. In a cell-free system, a polyphenol-rich apple juice extract was shown to inhibit cytosolic PKC activity. However, the effects within intact cells appear more complex and may be linked to the induction of apoptosis rather than direct inhibition of PKC as a primary target. After prolonged incubation (24 hours) with apple extract, cytosolic PKC activity was modulated, showing an initial inhibitory effect followed by a return and even induction of enzyme activity. Concurrently, a decrease in cytosolic levels of PKCα, PKCβII, and PKCγ was observed, alongside an increase in a proapoptotic fragment of PKCδ. These changes in protein levels were not attributed to translocation between cellular compartments but rather to the onset of apoptosis. capes.gov.br

Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and apoptosis. Research suggests that phlorizin can influence GSK-3β activity. Studies investigating the effects of dietary phlorizin on senile osteoporosis in mice have indicated that phlorizin enhances osteoblastogenic bone formation by increasing β-catenin activity through the inhibition of GSK-3β. researchgate.netnih.govgoogle.co.kr This mechanism involves the modulation of the GSK-3β/β-catenin-dependent signaling pathway. researchgate.netnih.gov In aged mouse bones and osteoblasts, treatment with phlorizin was found to antagonize GSK-3β induction and β-catenin phosphorylation. nih.gov

Modulation of Cardiac Contraction Regulatory Proteins

Phlorizin has demonstrated effects on proteins involved in cardiac contraction and function. A proteomic study investigating the effects of phlorizin on diabetic cardiomyopathy in mice revealed that phlorizin treatment reversed the abnormal decrease in several proteins associated with cardiac contraction and diastolic function, such as titin (TTN) and death-associated protein kinase 3 (DAPK3 or ZIPK). thermofisher.comnih.gov The cardioprotective role of phlorizin may be mediated, in part, by regulating genes that modulate cardiac contraction, as evidenced by the upregulation of DAPK3, a protein crucial for cardiac contractility. thermofisher.com Furthermore, by upregulating titin levels, phlorizin appears to influence myocardial diastolic stiffness and modulate diastolic function. thermofisher.com Phlorizin also improved the expression of genes coding for other proteins involved in cardiomyopathy, including desmin (DES), integrin-linked protein kinase (ILK), myosin regulatory light chain 2 (Myl2), dystrophin (DMD), gelsolin (GSN), lamin A/C (LMNA), and laminin (B1169045) subunit α-2 (LAMA2). thermofisher.com These proteins are often poorly expressed in individuals with cardiomyopathy due to gene mutations. thermofisher.com Additionally, studies on diabetic rats have shown that phlorizin treatment can reverse the decreased mRNA and protein levels of cardiac ATP-sensitive potassium (KATP) channel subunits, specifically SUR-2A and Kir6.2, which are involved in cardiac repolarization and contraction. d-nb.info

Interaction with AKT-1 Protein

AKT-1, also known as Protein Kinase B alpha (PKBα), is a key enzyme in the PI3K/AKT signaling pathway, which is involved in cell survival, growth, and metabolism. Research indicates that phlorizin interacts with AKT-1. Molecular docking studies have suggested a strong affinity for binding with AKT1. nih.gov Experimental studies, both in vitro and in vivo, have shown that phlorizin may exert therapeutic effects by activating the PI3K/AKT signaling pathway. nih.gov In Caenorhabditis elegans, AKT-1 has been identified as a key target protein for phlorizin's hypoglycemic and lipid-lowering effects, with molecular docking results supporting a strong interaction between phlorizin and AKT-1. rsc.org Phlorizin has also been shown to activate the PI3K/AKT/eNOS signaling pathway in endothelial cells, contributing to its protective effects against endothelial dysfunction. nih.gov Network pharmacological analysis has identified AKT1 as a pivotal target for the antiaging effects of phlorizin. nih.gov

Interaction with Keap1 Protein

Keap1 (Kelch-like ECH-associated protein 1) is a regulatory protein that interacts with Nrf2 (NF-E2-related factor 2), a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Molecular docking studies have revealed that phlorizin can bind to the Keap1 protein. nih.govrsc.orgacs.org This interaction is significant because Keap1 typically sequesters Nrf2 in the cytoplasm, leading to its degradation. Binding of compounds like phlorizin to Keap1 can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. nih.gov In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the increased expression of antioxidant enzymes and protective proteins. nih.gov This activation of the Nrf2 pathway is considered a mechanism by which phlorizin exerts antioxidant and cytoprotective effects. nih.govrsc.org Studies have suggested that the anti-aging and liver-protective effects of phlorizin may be attributed to its interaction with the Nrf2 pathway. nih.gov Molecular docking studies have specifically identified phlorizin as a direct inhibitor of the Keap1-Nrf2 interaction, showing high binding affinity and occupancy of specific binding sites within the Keap1 protein. nih.govresearchgate.net

Effects on Digestive Protease Activity

The interaction between food components and digestive enzymes can influence nutrient absorption. Studies have investigated the effects of this compound on the activity of digestive proteases such as pepsin, trypsin, and chymotrypsin (B1334515). In vitro studies have shown that this compound can modulate the activity of these enzymes, and the effects can be dependent on the specific enzyme and substrate involved. rsc.orgresearchgate.net For instance, with ovalbumin as a substrate, this compound was observed to be a weaker activator of chymotrypsin compared to other tested bioactives. rsc.org The interaction mechanism of phlorizin with pepsin and trypsin has been evaluated through various methods, including computer simulation, fluorescence spectra, circular dichroism, and Fourier transform infrared spectra. researchgate.netsciopen.com Fluorescence spectra indicate that phlorizin quenches pepsin and trypsin activity through static quenching. researchgate.netsciopen.com Thermodynamic parameters suggest that phlorizin binds to pepsin primarily through hydrogen bonds and van der Waals forces, while its binding to trypsin involves electrostatic forces. researchgate.netsciopen.com Phlorizin has shown a moderate affinity for these proteases, binding more strongly to trypsin than to pepsin. researchgate.netsciopen.com Changes in the secondary structure of pepsin and trypsin upon binding with phlorizin have also been observed. researchgate.netsciopen.com The effect of this compound on proteolytic activity can be substrate-dependent. rsc.org

Inhibition of Paraoxonase-1 (PON1) Enzyme

Paraoxonase-1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) that possesses antioxidant and anti-inflammatory properties. Research has explored the inhibitory effects of various compounds, including this compound, on human serum PON1 activity. Studies have shown that this compound can act as an inhibitor of the PON1 enzyme. dergipark.org.trresearchgate.netdergipark.org.trdntb.gov.uaresearchgate.net In one study, the inhibition mechanism of this compound on PON1 was determined to be non-competitive, suggesting that it may bind to a site on the enzyme other than the active site. dergipark.org.trresearchgate.netdergipark.org.trdntb.gov.ua The inhibition constant (Ki) for this compound against PON1 was reported as 16.96 ± 0.76 mM. dergipark.org.trresearchgate.netdergipark.org.tr These findings suggest a potential interaction between this compound and PON1, which could influence the enzyme's activity.

Investigations into Other Intracellular Signaling Cascades

Beyond its well-established interaction with SGLT proteins, this compound and its aglycone, phloretin, have been investigated for their influence on a range of intracellular signaling cascades. These investigations highlight potential mechanisms underlying phlorizin's observed antioxidant, anti-inflammatory, and potential anti-cancer effects.

Studies have indicated that phlorizin can exert antioxidant effects by regulating the IL-1β/IKB-α/NF-κB signaling pathway. researchgate.netresearchgate.net The NF-κB pathway is a critical regulator of inflammatory and immune responses. By modulating this pathway, phlorizin may influence the expression of pro-inflammatory cytokines. Research using phlorizin-loaded nanofiber films in burn wound healing models demonstrated that the material effectively suppressed inflammatory reactions by reducing the expression of inflammatory factors TNF-α and IL-1β. frontiersin.orgnih.gov This suggests a direct or indirect impact of phlorizin on the signaling cascades that lead to the production of these cytokines.

Furthermore, phlorizin has been shown to increase levels of superoxide dismutase (SOD) and total antioxidant capacity, indicating its involvement in cellular defense against oxidative stress. frontiersin.orgnih.gov While the precise signaling pathways responsible for this effect require further elucidation, it suggests an interaction with cascades that regulate antioxidant enzyme activity.

Bioinformatics analysis has suggested that phlorizin might be involved in pathways such as the JAK/STAT signaling pathway, MAPK signaling pathway, and apoptosis. researchgate.net Experimental evidence supports some of these predictions. For instance, phlorizin has been shown to promote apoptosis in esophageal cancer cells and inhibit autophagy. researchgate.net Notably, phlorizin might inhibit proteins in the JAK/STAT signaling pathway, which could impact cancer cell behavior. researchgate.net Specifically, research indicates that phlorizin inhibits the progression of esophageal cancer by antagonizing the JAK2/STAT3 signaling pathway. researchgate.net

While phlorizin itself may have limited direct effects on certain inflammatory mediators, its metabolite, phloretin, has demonstrated the ability to modulate different intracellular signaling pathways, including NF-κB, MAPK, Nrf2, and AMPK. fishersci.com Phloretin can also modulate Ca2+ channels, PKC, GLUTs, and SGLTs. fishersci.com Given that phlorizin is metabolized to phloretin in the body, the effects of phlorizin on intracellular signaling cascades may, in part, be attributed to its aglycone. mdpi.comnih.gov

Some studies have explored the effects of phlorizin on Na+/K+-ATPase activity, identifying it as an inhibitor. medchemexpress.comchemsrc.com Inhibition of this ion pump can influence intracellular ion concentrations, which in turn can impact various signaling cascades. At a concentration of 2x10⁻⁴ M, phlorizin inhibited Na+ and Rb+-activated ATPase activities in human red cell membranes by 43%. medchemexpress.comchemsrc.com

Research findings on the impact of phlorizin and its derivatives on intracellular signaling pathways highlight their potential therapeutic applications beyond glycemic control. The modulation of inflammatory, antioxidant, and apoptotic pathways suggests roles in conditions involving oxidative stress, inflammation, and abnormal cell proliferation.

| Signaling Pathway/Target | Observed Effect in Research | Relevant Biological Activity | Source(s) |

| IL-1β/IKB-α/NF-κB signaling | Regulation, leading to antioxidant effects; Reduced TNF-α and IL-1β expression. | Antioxidant, Anti-inflammatory | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

| Antioxidant enzymes (e.g., SOD) | Increased levels and total antioxidant capacity | Antioxidant | frontiersin.orgnih.gov |

| JAK/STAT signaling pathway | Suggested involvement; Inhibition of JAK2/STAT3 in cancer cells | Potential anti-cancer | researchgate.net |

| MAPK signaling pathway | Suggested involvement (phlorizin); Modulation (phloretin) | Potential diverse cellular effects; Anti-inflammatory (phloretin) | researchgate.netfishersci.com |

| Apoptosis pathways | Promotion of apoptosis in cancer cells | Potential anti-cancer | researchgate.net |

| Na+/K+-ATPase | Inhibition | Influence on intracellular ion concentrations and related signaling | medchemexpress.comchemsrc.com |

Further detailed research, including in vitro and in vivo studies, is necessary to fully elucidate the complex interactions of this compound and its metabolites with these and other intracellular signaling cascades and to translate these findings into specific therapeutic applications.

Pre Clinical Investigations of Biological Activities in Research Models

Anti-Diabetic Research in Pre-Clinical Animal Models

Pre-clinical studies utilizing a variety of animal models, including mice and rats with induced or spontaneous diabetes, have provided insights into the mechanisms by which phlorizin (B1677692) dihydrate exerts its anti-diabetic effects.

Glucose Homeostasis Regulation in Hyperglycemic Models

Studies in hyperglycemic animal models have consistently shown that phlorizin treatment can significantly reduce elevated blood glucose levels. In streptozotocin (B1681764) (STZ)-induced diabetic mice, a model commonly used for diabetic nephropathy research, phlorizin treatment improved symptoms of diabetes and lowered fasting blood sugar. mdpi.com Dietary phlorizin significantly reduced blood glucose levels in STZ-induced diabetic mice after 14 days. researchgate.net Similarly, in a transgenic mouse model of type 2 diabetes mellitus (DM), phlorizin decreased blood glucose levels. mdpi.com Chronic administration of phlorizin in Spontaneously Diabetic Torii (SDT) rats, a model for nonobese type 2 diabetes, produced good glycemic control and significantly improved hyperglycemia from 21 to 24 weeks of age. scirp.org In Zucker diabetic fatty (ZDF) rats, an animal model for T2DM, phlorizin treatment significantly limited the increase in blood glucose levels compared to sham-treated rats. nih.gov

Insulin (B600854) Sensitivity Enhancement and Glucose Uptake Studies

Research indicates that phlorizin can enhance insulin sensitivity and improve glucose uptake in diabetic animal models. Phlorizin has been shown to increase insulin sensitivity in diabetic animal models. mdpi.com In MKR mice, a transgenic model exhibiting severe insulin resistance, hyperinsulinemia, dyslipidemia, and hyperglycemia, phloridzin treatment led to a significant increase in glucose uptake in white adipose tissue. nih.gov

Impact on Lipid Metabolism in Diabetic Models

Phlorizin has demonstrated beneficial effects on lipid metabolism in diabetic animal models, contributing to the improvement of dyslipidemia. Research has shown that phlorizin can significantly improve lipid metabolism in diabetic mice. mdpi.com In STZ-induced diabetic mice, phlorizin treatment improved blood lipid levels. mdpi.com Chronic administration of phlorizin in SDT rats decreased triglyceride levels from 23 to 24 weeks of age. scirp.org In high-fat diet-induced type 2 diabetic mice, phloridzin treatment significantly decreased serum leptin levels. scispace.com

Renal Glucose Reabsorption Inhibition and Glycosuria Induction in Animal Models

A primary mechanism of phlorizin's action is the inhibition of renal glucose reabsorption, leading to increased glucose excretion in the urine (glycosuria). Phlorizin is a known inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2), which are crucial for glucose reabsorption in the kidneys. mdpi.commdpi.comnih.govmdpi.comectrx.org By inhibiting these transporters, phlorizin promotes renal glycosuria, thereby lowering blood glucose levels. In dogs, administration of phlorizin resulted in polyuria and glucosuria. ectrx.org In a transgenic mouse model of type 2 diabetes mellitus, phlorizin decreased blood glucose levels but increased urine glucose levels. mdpi.com MKR mice treated with phloridzin showed increased urine glucose levels in response to treatment. nih.gov

Effects on Intestinal Glucose Absorption

Phlorizin also affects glucose absorption in the intestine, primarily through the inhibition of SGLT1. mdpi.comresearchgate.netmdpi.comscirp.orgnih.govscispace.comnih.govnih.gov It can reduce plasma glucose concentration by decreasing glucose uptake in the intestine. mdpi.com Dietary intake of phlorizin in rats, a potent inhibitor of intestinal glucose transport, was examined for its effect on intestinal disaccharidase activity and Na+-dependent glucose transporter. nih.gov Dietary phloridzin reduced blood glucose levels in STZ-induced diabetic mice most likely by inhibiting the absorption of glucose through SGLT1 in the small intestine. scispace.com Kobori et al. (2012) reported that dietary phloridzin reduces blood glucose levels in healthy normal mice as well as STZ-induced diabetic mice by inhibiting glucose absorption in the small intestine. researchgate.net

Pancreatic Islet Protection Studies

Some research has investigated the effects of phlorizin on pancreatic islets in diabetic animal models. In a study using a high-fat diet to induce diabetes in rats and treated with STZ, phlorizin treatment was found to protect pancreatic islets from damage. mdpi.com However, another study in ZDF rats indicated that while phlorizin treatment prevented the decrease in plasma insulin levels, it did not prevent progressive histopathological changes in the pancreatic islets during aging. nih.gov

Cardioprotective Research in Pre-Clinical Models

Pre-clinical research has explored the potential of phlorizin dihydrate in protecting the heart against various insults. Studies in animal models and isolated myocardial cells have provided insights into its mechanisms of action.

Mitigation of Diabetic Cardiomyopathy in Animal Models

Diabetic cardiomyopathy (DCM) is a serious complication of diabetes characterized by structural and functional changes in the heart, including myocardial fibrosis and impaired cardiac function. nih.govthermofisher.comnih.gov Pre-clinical studies using animal models of diabetes have investigated the effects of this compound on DCM.

In a study using a high-fat/high-sugar diet combined with streptozotocin to induce a diabetic animal model, phlorizin treatment significantly improved left ventricular ejection fraction (EF%) and shortening fraction (FS%), which are indicators of cardiac function. nih.gov The treatment also reduced markers of myocardial injury, such as lactate (B86563) dehydrogenase and creatine (B1669601) phosphokinase-MB, and suppressed the accumulation of collagen fibers in the myocardium, a hallmark of fibrosis. nih.gov

Another study utilizing db/db mice, a model for type 2 diabetes, found that phlorizin treatment protected against DCM by modulating cardiac lipid and energy metabolism and altering the expression of proteins involved in cardiac damage. nih.govnih.gov Phlorizin treatment significantly decreased body weight, blood glucose, triglycerides (TG), and total cholesterol (TC) levels in these diabetic mice. nih.govnih.gov Morphological observations in this study also indicated better preservation of normal myocardial structure after phlorizin treatment. nih.gov

Interactive Table 1: Effects of Phlorizin on Cardiac Parameters in Diabetic Animal Models

| Animal Model | Treatment Duration | Key Cardiac Findings |

| High-fat/high-sugar diet + Streptozotocin mice | Not specified | Enhanced left ventricular ejection fraction (EF%) and shortening fraction (FS%). Reduced myocardial injury markers. |

| db/db mice | 10 weeks | Preserved normal myocardial structure. Modulated cardiac lipid and energy metabolism. |

Anti-Hypertrophic and Anti-Fibrotic Effects in Myocardial Cells

Myocardial hypertrophy (enlargement of heart muscle cells) and fibrosis (thickening and scarring of heart tissue) are key contributors to cardiac dysfunction. Research in isolated myocardial cells has explored the direct effects of this compound on these processes.

In vitro studies using H9C2 cells, a rat cardiac myoblast cell line, stimulated by high glucose have shown that phlorizin inhibits high glucose-induced myocardial hypertrophy and fibrosis. nih.gov This effect was associated with the repression of NF-κB activation in cardiomyocytes, suggesting a potential anti-inflammatory mechanism. nih.gov

Another study investigating myocardial fibrosis induced by isoprenaline in mice explored the effects of phlorizin. nih.gov While this study primarily focused on pyroptosis, it also indicated that phlorizin may play a cardioprotective role during the development of myocardial fibrosis. nih.gov

Modulation of Cardiac Energy Metabolism

Alterations in cardiac energy metabolism are implicated in the pathogenesis of diabetic cardiomyopathy and other cardiac conditions. Pre-clinical research suggests that this compound can influence these metabolic pathways.

Studies in db/db mice have shown that phlorizin treatment modulates cardiac lipid and energy metabolism. thermofisher.comnih.gov This modulation is linked to the ability of phlorizin to lower circulating fatty acids and attenuate cardiac lipid accumulation. thermofisher.com This is associated with the upregulation of proteins like MTP and NAMPT, which are involved in lipid metabolism. thermofisher.com

Furthermore, phlorizin treatment in db/db mice led to increased levels of proteins involved in mitochondrial energy production, including 5′-AMP-activated protein kinase catalytic subunit alpha-2 (PRKAA2), endonuclease G (EndoG), and NADH dehydrogenase (ubiquinone) iron-sulfur protein 6 (NDUFS6) in the myocardial mitochondria. thermofisher.com These findings suggest that phlorizin's cardioprotective effect may be related to its influence on mitochondrial energy production. thermofisher.comnih.gov

Myocardial Ischemia Research

Myocardial ischemia, a condition where blood flow to the heart muscle is reduced, can lead to significant damage. Research has investigated the effects of phlorizin in models of myocardial ischemia.

Studies have indicated that phlorizin can protect against arrhythmias by ameliorating the slowing of pulse conduction during ischemia in Langendorff-perfused guinea pig hearts. nih.govnih.gov This suggests a potential role for phlorizin in preventing ischemia-induced ventricular tachyarrhythmia. nih.gov The mechanism is believed to be related to the improvement of impulse conduction slowing during ischemia. nih.gov

Additionally, phlorizin has been found to have significant inhibitory effects on ischemic contracture induced by Langendorff cardiac perfusion-induced myocardial ischemia in guinea pigs. mdpi.com It may also play a role in preventing and treating arrhythmias caused by acute global ischemia, potentially through the regulation of voltage-dependent calcium ion (Ca²⁺) channels and the inhibition of Ca²⁺ influx. mdpi.com

Neuroprotective Research in Pre-Clinical Models

Pre-clinical investigations have also explored the potential neuroprotective effects of this compound, particularly in the context of cognitive impairment and memory dysfunction.

Attenuation of Cognitive Impairment and Memory Dysfunction in Animal Models

Cognitive impairment and memory dysfunction are associated with various conditions, including diabetes and neuroinflammatory states. Animal models have been used to assess the effects of this compound on these deficits.

In a study using a rat model of Alzheimer's disease induced by Aβ, dietary treatment with phlorizin significantly improved learning and memory abilities in the Morris water maze test. researchgate.net Mechanism studies suggested that phlorizin alleviated oxidative stress, tau hyper-phosphorylation, and neuro-inflammation in the brains of these rats. researchgate.net

Another study in mice with neuroinflammation induced by intracerebroventricular application of lipopolysaccharide (LPS) showed that phlorizin attenuated cognitive deficits evaluated by the Morris water maze and Y-maze tests. researchgate.netnih.gov Phlorizin treatment reversed decreased memory retention in both tests. researchgate.netnih.gov The study found that LPS-treated animals had decreased levels of antioxidants (SOD and GSH), neurotrophic factor (BDNF), and increased levels of inflammatory/oxidative markers (TNF-α, IL-6, and MDA) in the hippocampus and cortex, and these changes were alleviated by phlorizin treatment. researchgate.netnih.gov This suggests that phlorizin may have a neuroprotective role against LPS-induced neuroinflammation and memory impairment through its antioxidant and anti-inflammatory activities, and by enhancing cholinergic signaling. researchgate.netnih.gov

Studies in Caenorhabditis elegans, a model organism, have also shown that phlorizin supplementation significantly reduced amyloid-beta-induced toxicity, an effect dependent on specific genetic pathways. mdpi.comnih.govnih.gov Phlorizin also improved learning and memory impairment in male ddY mice induced by bilateral carotid artery occlusion (BCAO), potentially by inhibiting SGLT family genes. mdpi.com

Interactive Table 2: Effects of Phlorizin on Cognitive Function in Animal Models

| Animal Model | Treatment | Key Cognitive Findings | Associated Mechanisms |

| Aβ-induced Alzheimer's disease rat model | Dietary phlorizin (0.02% for 10 weeks) | Improved learning and memory in Morris water maze. | Alleviated oxidative stress, tau hyper-phosphorylation, and neuro-inflammation. |

| LPS-induced neuroinflammation mice | Oral phlorizin (10-20 mg/kg) | Attenuated cognitive deficits in Morris water maze and Y-maze. Reversed memory retention. | Increased antioxidants and BDNF, decreased inflammatory/oxidative markers, enhanced cholinergic signaling. |

| Bilateral carotid artery occlusion (BCAO) mice | Intraperitoneal phlorizin | Improved learning and memory impairment. | Attributed to inhibition of SGLT family genes. |

| Caenorhabditis elegans | Dietary supplementation with phlorizin | Reduced amyloid-beta-induced toxicity. | Dependent on DAF-16 and SKN-1 pathways. |

Anti-Neuroinflammatory Effects

Research indicates that phlorizin possesses anti-neuroinflammatory properties. Studies have shown that phlorizin can attenuate lipopolysaccharide (LPS)-induced neuroinflammation in mice nih.gov. This effect is associated with its antioxidant and anti-inflammatory activities nih.gov. Phlorizin has been reported to decrease the gene expression of inflammatory markers such as NF-κB, TLR-4, TNF-α, and IL-1β in the hippocampus nih.gov. Other studies on related dihydrochalcones like phloretin (B1677691) also highlight anti-neuroinflammatory effects through mechanisms such as down-regulating pro-inflammatory mediators like TNF-α, IL-6, IL-1β, iNOS, and COX-2, and reducing activated microglia and astrocytes nih.gov. Phlorizin, along with other chalcones and dihydrochalcones, has shown anti-neuroinflammatory effects by modulating pathways including mTOR, NF-κB, or Nrf2/HO-1 nih.gov.

Modulation of Cholinergic Signaling and Neurotrophic Factors

Phlorizin has demonstrated the ability to modulate cholinergic signaling and influence neurotrophic factors in research models nih.govnih.gov. In mice with LPS-induced cognitive impairment, phlorizin treatment enhanced cholinergic signaling nih.gov. This was evidenced by increased levels of the neurotransmitter acetylcholine (B1216132) (ACh) and inhibited activity of acetylcholinesterase (AChE), the enzyme that breaks down ACh nih.gov. Phlorizin administration also upregulated the gene expression of brain-derived neurotrophic factor (BDNF) in the hippocampus and cerebral cortex of LPS-treated mice nih.gov. BDNF is a crucial neurotrophic factor involved in neuronal survival, growth, and plasticity mdpi.com. Studies suggest that increasing BDNF levels can be beneficial in conditions involving cognitive impairment mdpi.com.

Mitigation of Cerebral Ischemic Damage

Studies suggest that phlorizin may play a role in mitigating cerebral ischemic damage. Phlorizin administration has been shown to improve learning and memory impairments in mice subjected to cerebral ischemia . This indicates its potential as a therapeutic agent for conditions involving cerebral ischemic injury . Research has also explored the inhibition of glucose transport into the brain by phlorizin and its aglycone, phloretin nih.gov. These compounds act as competitive inhibitors of glucose transport into the brain, competing for binding to the glucose carrier nih.gov. While phlorizin inhibits glucose transport, phloretin is a partially competitive inhibitor and is effective at lower concentrations nih.gov.

Regulation of Neuroplasticity

Phlorizin's potential in regulating neuroplasticity has been indicated in research. While direct studies specifically on "this compound" and neuroplasticity are limited in the provided results, related research on cognitive function and neuroprotection provides insights. Phlorizin improved cognitive function and memory in models of cognitive impairment nih.govnih.gov. This improvement is linked to its effects on cholinergic signaling and neurotrophic factors like BDNF, which are known to play roles in synaptic plasticity and neuronal health nih.govnih.govmdpi.com. Although not directly stating "neuroplasticity," the observed improvements in learning and memory, coupled with the modulation of key neurochemical pathways, suggest an indirect influence on neuroplastic processes.

Anti-Cancer Research in In Vitro Models

Inhibition of Tumor Cell Growth

Phlorizin has been investigated for its ability to inhibit tumor cell growth in in vitro models. Studies have demonstrated that phlorizin can inhibit the growth of tumor cells aphios.com. This effect is linked to its ability to activate a cascade of enzymes and potentially regulate cell proliferation and apoptosis aphios.commdpi.com. Research utilizing rat mammary adenocarcinoma and Fischer bladder cell carcinoma cell lines showed that phlorizin could block glucose transport into viable tumor cells in vitro nih.gov. This inhibition of glucose transmembrane transport is being explored as a mechanism by which phlorizin might restrain tumor cell growth nih.gov. Phlorizin has been found to regulate the expression of cell cycle-related proteins, blocking the progression of the cell cycle and thereby inhibiting the division and growth of tumor cells mdpi.com. It also promotes the apoptosis of tumor cells and inhibits their survival and spread by regulating apoptosis-related signaling pathways mdpi.com.

Melanogenesis Activation for Ultraviolet Radiation Protection in Cellular Models

Phlorizin has shown the capacity to activate melanogenesis in cellular models, which may contribute to protection against ultraviolet (UV) radiation. Studies using B16 mouse melanoma cell lines demonstrated that phlorizin had dose-dependent effects on melanogenesis without inhibiting cell growth nih.gov. At a concentration of 500 micrograms/ml, phlorizin increased the melanin (B1238610) content in these cells nih.gov. This activation of melanogenesis by phlorizin is associated with an increase in tyrosinase activity nih.gov. Phlorizin was found to inhibit the activity of protein kinase C (PKC), an enzyme known to regulate tyrosinase activity, suggesting that the activation of melanogenesis may result from this inhibition nih.gov. Phlorizin provides increased protection against ultraviolet radiation through the activation of melanogenesis aphios.com.

Hepatoprotective Research in Pre-Clinical Models

Pre-clinical studies have explored the potential hepatoprotective effects of this compound and its derivatives in animal models. Research indicates that dihydrochalcones, including phlorizin, found in sources like tea pear leaves, have been traditionally used in the treatment of liver diseases and may serve as alternative hepatoprotective agents against liver damage induced by substances such as acetaminophen (B1664979) (APAP). nih.gov Studies in rats have shown that phloridzin can offer protection against methotrexate-induced liver toxicity. dergipark.org.trresearchgate.net

Investigations in mice with carbon tetrachloride (CCl4)-induced acute liver injury demonstrated that a phloridzin derivative, phloridzin-6″-O-myristate (PZM), significantly reversed the increase in serum transaminase activities (ALT and AST) caused by CCl4. nih.gov PZM treatment also inhibited the increase in IL-6 levels in a dose-independent manner, suggesting a protective effect on this cytokine and stimulation of liver regeneration. nih.gov Furthermore, PZM administration notably increased the levels of antioxidant enzymes such as CAT, SOD, and GSH-Px in a dose-dependent fashion in mice with CCl4-induced liver injury. nih.gov At a dose of 80 mg/kg, PZM was more effective than phloridzin treatment in improving CAT, SOD, and GSH-Px levels compared to the model group. nih.gov

In a study using high-fat diet (HFD)-fed mice, phloridzin was investigated for its ability to alleviate nonalcoholic fatty liver disease (NAFLD). nih.gov Phloridzin significantly inhibited the increase in body weight, alleviated abnormal lipid metabolism, and decreased lipid biosynthesis and insulin resistance in these mice. nih.gov The study suggested that phloridzin may ameliorate NAFLD by inhibiting the mTORC1/SREBP-1c signaling pathway. nih.gov

Interactive Data Table: Effects of PZM on Liver Enzymes and Antioxidant Enzymes in CCl4-induced Liver Injury in Mice nih.gov

| Parameter | Normal Control (U/L or U/mg protein) | CCl4 Model (U/L or U/mg protein) | PZM Treatment (80 mg/kg) (U/L or U/mg protein) | Silymarin Treatment (U/L or U/mg protein) | Phloridzin Treatment (U/L or U/mg protein) |

| Serum ALT | 40.0 ± 4.20 | 1459 ± 260.8 | Significantly Reversed | Remarkably Prevented | Remarkably Prevented |

| Serum AST | 125.5 ± 11.28 | 1063 ± 150.8 | Significantly Reversed | Remarkably Prevented | Remarkably Prevented |

| Liver CAT | - | Significantly Impaired | Notable Increase | Remarkable Effect | Remarkable Effect |

| Liver SOD | - | Significantly Impaired | Notable Increase | Remarkable Effect | Remarkable Effect |

| Liver GSH-Px | - | Significantly Impaired | Notable Increase | Remarkable Effect | Remarkable Effect |

| Serum IL-6 | - | Significant Increase | Remarkably Inhibited | Reduced Level | Reduced Level |

Note: "Significantly Reversed," "Remarkably Prevented," "Notable Increase," "Remarkable Effect," "Significantly Impaired," "Significant Increase," "Remarkably Inhibited," and "Reduced Level" indicate the qualitative findings reported in the source, as specific numerical data for all groups and parameters were not consistently provided in the snippet. The PZM (80 mg/kg) data is highlighted where mentioned as more effective than phloridzin.

Antibacterial and Antiviral Research

Phlorizin has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Salmonella typhimurium. nih.govmdpi.com While the specific inhibitory mechanism is not fully elucidated, it is believed to involve intracellular DNA agglutination, reduced intracellular protein and energy synthesis, and disruption of intracellular metabolism. nih.govmdpi.com Studies have shown that phlorizin can effectively inhibit Staphylococcus aureus biofilm formation. mdpi.com An extract containing phloridzin dihydrate from Erica manipuliflora Salisb. showed slight antimicrobial effects against Staphylococcus aureus, Escherichia coli, and Salmonella Typhimurium at a concentration of 312 mg/mL. brieflands.com A phlorizin-loaded nanofiber film demonstrated significant antibacterial activity against S. aureus and E. coli, with inhibition rates of 99.5% ± 0.12% and 98.46% ± 0.47%, respectively, which was significantly higher compared to blank nanofiber membranes. nih.gov

Research also indicates that phlorizin possesses antiviral effects. nih.govmdpi.com A study investigated the effect of phlorizin on bovine viral diarrhea virus (BVDV) infection in BALB/c mice and Madin-Darby bovine kidney (MDBK) cells. nih.gov The results showed that phlorizin significantly inhibited CP BVDV replication and improved histopathological changes in the duodenum and spleen of mice. nih.gov In vitro studies confirmed phlorizin's activity against CP BVDV. nih.gov Phlorizin was found to inhibit CP BVDV-induced beclin-1 levels and the conversion rate of LC3B-I to LC3B-II. nih.gov It suppressed the stage of BVDV replication but did not affect the stages of attachment and internalization. nih.gov Furthermore, phlorizin promoted IFN-α and IFN-β levels, decreased IL-1β and IL-6 expression, and regulated RIG-I, MDA5, TLR3, and NLRP3 levels. nih.gov Phlorizin also inhibited NCP BVDV infection in vivo and in vitro. nih.gov

Interactive Data Table: Antibacterial Activity of Phlorizin-Loaded Nanofiber Film nih.gov

| Bacteria | Inhibition Rate (%) |

| Staphylococcus aureus | 99.5 ± 0.12 |

| Escherichia coli | 98.46 ± 0.47 |

Bone Health Research in Animal Models

Studies in animal models have investigated the effects of phlorizin on bone health, particularly in the context of osteoporosis.

Promotion of Osteoblastogenic Bone Formation

Research suggests that phlorizin may enhance osteoblastogenic bone formation. In cell-based and aged mouse models of senile osteoporosis, phlorizin and phloretin significantly stimulated osteoblast differentiation of MC3T3-E1 cells, accompanied by increased transcription of Runx2 and osteocalcin. nih.govscience.gov Oral administration of phlorizin and phloretin to senescence-accelerated resistant mouse strain prone-6 (SAMP6) mice for 12 weeks boosted bone mineralization in the femur, tibia, and vertebra. nih.govscience.gov Phlorizin treatment in SAMP6 mice inhibited osteoporotic resorption in distal femoral bones by up-regulating the expression of BMP-2 and collagen-1 and decreasing the production of matrix-degrading cathepsin K and MMP-9. nih.govscience.gov Phlorizin and phloretin were also found to antagonize GSK-3β induction and β-catenin phosphorylation in osteoblasts and aged mouse bones, suggesting a mechanism involving the modulation of GSK-3β/β-catenin-dependent signaling for promoting bone-forming osteoblastogenesis. nih.govscience.gov

Effects on Bone Growth and Density

The effects of phlorizin on bone growth and density have been examined in various animal models. In a study using female Wistar rats with type 2 diabetes induced by a high-fat diet (HFD) and streptozotocin (STZ), phloridzin at a dose of 20 mg/kg per os daily for four weeks tended to decrease the length of the femur. mdpi.comresearchgate.netnih.gov At both 20 and 50 mg/kg doses, phloridzin did not affect bone mass, bone density, bone mineral density, or the composition of bones in these diabetic rats compared to HFD/STZ controls. mdpi.comresearchgate.net This study indicated the possibility of unfavorable effects of phloridzin on the musculoskeletal system under conditions of hyperglycemia, with the 20 mg/kg dose markedly augmenting the unfavorable effects of diabetes on muscle mass, strength, and decreased bone growth. mdpi.comresearchgate.netnih.gov

Senile Osteoporosis Models

In models of senile osteoporosis, such as the senescence-accelerated resistant mouse strain prone-6 (SAMP6), phlorizin has shown potential inhibitory effects. nih.govscience.gov Oral supplementation with phlorizin (10 mg/kg daily for 12 weeks) in SAMP6 mice, a model for senile osteoporosis, boosted bone mineralization. nih.govscience.gov Phlorizin reduced the serum RANKL/OPG ratio and diminished TRAP-positive osteoclasts in the trabecular bones of SAMP6 mice. nih.govscience.gov It also inhibited osteoporotic resorption in distal femoral bones through the regulation of gene expression related to bone formation and degradation. nih.govscience.gov These findings suggest that phlorizin may be a potential therapeutic agent for senile osteoporosis by promoting bone formation and inhibiting bone loss. nih.govscience.govgoogle.com

Renal Protective Research in Animal Models

Pre-clinical research has explored the renal protective potential of this compound, particularly in the context of diabetic nephropathy. Streptozotocin (STZ) is commonly used to induce diabetic nephropathy (DN) in animal models, but it also has direct cytotoxic effects on the kidneys, making it difficult to differentiate between DN-related and STZ-induced nephropathy. nih.govnih.gov

A study investigated an improved protocol for generating mouse models of DN using phlorizin pretreatment. nih.govnih.gov This approach aimed to achieve a quick and robust diabetic state without direct kidney toxicity. nih.govnih.gov The study found that phlorizin, as a non-specific sodium-glucose cotransporter (Sglt) inhibitor, could reduce STZ uptake in the kidneys. nih.govnih.gov This inhibition of STZ entry into tubular cells by phlorizin pretreatment resulted in significantly lower kidney STZ content compared to the control group. nih.govnih.gov By reducing STZ uptake and thus toxicity in the kidneys, phlorizin pretreatment helped to resolve the direct toxic effects in the kidney caused by STZ. nih.govnih.gov This allowed for the use of single low non-nephrotoxic STZ doses (70 mg/kg) to induce diabetes efficiently. nih.govnih.gov Furthermore, pancreatic STZ uptake was increased with phlorizin pretreatment, lowering the threshold for β-cell toxicity and contributing to the rapid induction of diabetes. nih.govnih.gov

This research provides insights into the mechanism of STZ toxicity in kidneys and suggests a more efficient regimen for inducing DN in animal models with reduced toxic side effects by utilizing the renal protective effect of phlorizin. nih.govnih.gov

Prevention of Cisplatin-Induced Nephrotoxicity

Studies in research models have indicated that phlorizin may offer protection against kidney damage induced by cisplatin (B142131), a widely used chemotherapeutic agent known for its nephrotoxic side effects nih.govdergipark.org.tr. Research in mice demonstrated that treatment with phloridzin (PZ) normalized several parameters altered by cisplatin administration nih.gov. These studies observed that PZ treatment increased antioxidant enzyme activities, such as superoxide (B77818) dismutase (SOD), and elevated glutathione (B108866) (GSH) levels, while decreasing levels of malondialdehyde (MDA), a marker of oxidative stress nih.gov. Furthermore, phloridzin treatment reduced the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as NFKβ nih.gov. Cisplatin significantly increased the expression of HSP70, which was significantly decreased by phloridzin administration nih.gov. These findings suggest that the protective effects of phloridzin against cisplatin-induced nephrotoxicity in these models are linked to its antioxidant and anti-inflammatory properties nih.govdergipark.org.tr. Pathological examinations of kidney tissue in these models also showed positive effects of phloridzin on tubular and glomerular damage caused by cisplatin nih.gov.

Attenuation of Kidney Damage in Diabetic Models

Phlorizin has been investigated for its potential to attenuate kidney damage in diabetic research models. In diabetic db/db mice, phlorizin treatment significantly decreased elevated levels of fasting blood glucose (FBG), advanced glycation end products (AGEs), total cholesterol, triglycerides, blood urea (B33335) nitrogen, creatinine (B1669602), and 24-hour urine albumin compared to untreated diabetic mice nih.gov. Morphological observations in this study revealed that phlorizin markedly attenuated renal injury nih.gov. The protective effect was associated with the regulation of proteins involved in renal and urological disease, molecular transport, free radical scavenging, and lipid metabolism nih.gov.

In streptozotocin (STZ)-induced diabetic rats, phlorizin treatment prevented glomerular and tubular damage and vacuolization nih.gov. It also led to increased creatinine excretion and reduced urinary albumin levels nih.gov. Furthermore, phlorizin treatment in these diabetic rats decreased renal levels of kidney injury molecule-1 (KIM-1), 8-hydroxy-2′-deoxyguanosine (8-OHdG), neutrophil gelatinase-associated lipocalin (NGAL), and nephrin (B609532) nih.gov. The beneficial effects were associated with reduced serum levels of triglycerides, cholesterol, and low-density lipoprotein cholesterol nih.gov. Phloridzin also prevented an increase in the nuclear levels of NF-κβ and the total levels of TNF-α, IL-6, caspase-3, and Bax in the kidneys of diabetic rats nih.gov. In both control and diabetic rats, phloridzin significantly reduced fasting plasma glucose and enhanced renal mRNA and cytoplasmic levels of Nrf2, as well as the levels of Bcl2, superoxide dismutase (SOD), and glutathione (GSH) mdpi.com. These results suggest that phloridzin prevents renal damage and dysfunction in STZ-diabetic rats through its hypoglycemic and hypolipidemic activities, and its antioxidant potential mediated by activating the Nrf2/antioxidant axis mdpi.com.

The following table summarizes some key findings in diabetic kidney damage models:

| Model | Parameter | Diabetic Group Change vs Control | Phlorizin Treatment Effect vs Diabetic Group | Source |

| Diabetic db/db mice | Fasting Blood Glucose (FBG) | Increased | Decreased | nih.gov |

| Diabetic db/db mice | 24-h Urine Albumin | Increased | Decreased | nih.gov |

| Diabetic db/db mice | Blood Urea Nitrogen (BUN) | Increased | Decreased | nih.gov |

| Diabetic db/db mice | Creatinine | Increased | Decreased | nih.gov |

| STZ-induced diabetic rats | Urinary albumin levels | Increased | Reduced | nih.gov |

| STZ-induced diabetic rats | Renal KIM-1 levels | Increased | Reduced | nih.gov |

| STZ-induced diabetic rats | Renal TNF-α levels | Increased | Reduced | nih.gov |

| STZ-induced diabetic rats | Renal GSH levels | Decreased | Enhanced | mdpi.com |

| STZ-induced diabetic rats | Renal SOD levels | Decreased | Enhanced | mdpi.com |

| STZ-induced diabetic rats | Renal Nrf2 levels (mRNA and cytoplasmic) | Decreased | Enhanced | mdpi.com |

Reduction of Glomerular Hyperfiltration

Research in streptozotocin-induced diabetic Fischer rats investigated the effects of phlorizin on glomerular hyperfiltration researchgate.netnih.govnih.gov. At one week after diabetes induction, there was an 80% increase in inulin (B196767) clearance (C(inulin)), a measure of glomerular filtration rate (GFR), compared to non-diabetic controls researchgate.netnih.govnih.gov. Protein excretion rate (PER) also increased significantly researchgate.netnih.govnih.gov. Phlorizin treatment, administered at a dose sufficient to normalize blood glucose, prevented the diabetes-associated increase in C(inulin) and totally prevented early diabetic proteinuria researchgate.netnih.govnih.gov. This indicated that hyperfiltration and proteinuria were related to hyperglycemia and independent of glomerular tuft growth, which was not reversed by phlorizin treatment researchgate.netnih.gov. While phlorizin prevented renal whole kidney growth and hyperfiltration, it did not prevent glomerular tuft growth in these diabetic rats nih.gov.

The following table summarizes the effects of phlorizin on glomerular hyperfiltration in diabetic rats:

| Model | Parameter | Diabetic Group Change vs Control | Phlorizin Treatment Effect vs Diabetic Group | Source |

| STZ-induced diabetic Fischer rats | Inulin clearance | Increased by 80% (P < .01) | Prevented increase | researchgate.netnih.govnih.gov |

| STZ-induced diabetic Fischer rats | Proteinuria | Increased by 2.8-folds (P < .001) | Totally prevented | researchgate.netnih.govnih.gov |